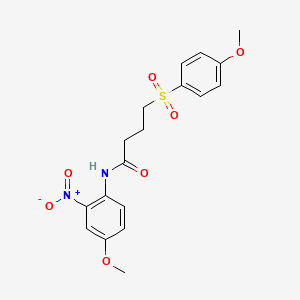

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as MNBSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Reaction Mechanisms and Chemical Transformations

- Research on p-methoxy and p-nitro substituted analogues demonstrates their involvement in the diaxial → diequatorial rearrangement of β-chlorothioethers, highlighting the reactivity of methoxy and nitro groups in polarized transition states (King & Abikar, 1968) Reaction mechanism studies. 5. The mechanism of the diaxial → diequatorial rearrangement of β-chlorothioethers.

Electrochemical Properties

- Studies on aryl sulfones with strong electron-withdrawing substituents, such as nitro groups, have investigated their electrochemical reduction, revealing that these compounds undergo reactions that differ from classic two-electron cleavage, due to their electron-withdrawing substituents (Pilard et al., 2001) Aryl sulfones with strongly electron-withdrawing substituents: Do their electrogenerated radical anions always undergo a single cleavage reaction?.

Biomedical Applications

- Fluorinated derivatives of MMP inhibitors based on sulfone structures have been synthesized for potential use in imaging activated MMPs in pathological processes via positron emission tomography (PET), indicating the application of sulfone derivatives in medical imaging (Wagner et al., 2007) [Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET](https://consensus.app/papers/novel-fluorinated-derivatives-inhibitors-wagner/aefcecba88b9593987e106841565bcaf/?utm_source=chatgpt).

Material Science and Optical Properties

- Azo sulfonamide chromophores have been used as nonlinear optical materials, demonstrating the utility of sulfonamide derivatives in the development of optical materials for applications like photochromic grating (Kucharski et al., 2010) Second harmonic generation and photochromic grating in guest-host polymer system containing azo amide chromophores.

Synthetic Applications

- Research on the synthesis and characterization of amide-based carboxylic acids, including antimicrobial, anticancer, and antileishmanial activities, illustrates the broad spectrum of biological activities that sulfonamide derivatives can exhibit, suggesting potential pharmaceutical applications (Sirajuddin et al., 2015) Design, structural and spectroscopic elucidation and in vitro antimicrobial, anticancer, antileishmanial, urease inhibition activities and interaction with SS-DNA of newly synthesized amide based carboxylic acid.

Propriétés

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXELAFHZRPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2875236.png)